![molecular formula C12H15NO5 B120058 Cbz-L-Homoserine CAS No. 35677-88-4](/img/structure/B120058.png)
Cbz-L-Homoserine
Overview
Description
Cbz-L-Homoserine, also known as N-Cbz-L-homoserine, is a synthetic amino acid . It has been used in positron emission tomography (PET) studies to determine the uptake and utilization of other amino acids by biological systems .
Synthesis Analysis
The one-pot cascade synthesis of L-homoserine with substrate recycling catalyzed by an aldolase and a transaminase has been investigated in detail . The best result among the performed fed-batch reactor experiments achieved was 640.8 mM (76.3 g L−1) of L-homoserine with a volume productivity of 2.6 g L−1h .Molecular Structure Analysis
N-Cbz-L-homoserine lactone contains total 31 bond(s); 18 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 ester(s) (aliphatic) and 1 (thio-) carbamate(s) (aliphatic) .Chemical Reactions Analysis
The one-pot cascade synthesis of L-homoserine with substrate recycling catalyzed by an aldolase and a transaminase was investigated in detail . The kinetic analysis of enzymes within lyophilized cells was performed to evaluate the behavior of the system .Physical And Chemical Properties Analysis
In its pure form, Cbz-L-Homoserine is a water-sensitive oily colorless liquid, although impure samples usually appear yellow . It has a molar mass of 253.25 g/mol .Scientific Research Applications
Quorum Sensing in Bacteria
Cbz-L-Homoserine: plays a crucial role in the quorum sensing (QS) mechanism of bacteria. QS is a system of stimuli and response correlated to population density. Many Gram-negative bacteria use N-acyl homoserine lactones (AHLs) as signal molecules for QS. These molecules are synthesized by LuxI-type enzymes and recognized by LuxR-type proteins, which regulate gene expression related to QS . This process is essential for understanding bacterial behavior and can be exploited in developing strategies for controlling bacterial infections.
Synthesis of AHL Analogues
The compound is used in the synthesis of AHL analogues, which are important for studying the QS system. By altering the structure of AHLs, researchers can investigate the specificity and sensitivity of the QS signaling pathway. This has implications for designing novel antibacterial agents that can disrupt QS in pathogenic bacteria .
Agricultural Applications
In agriculture, AHLs influence the interaction between plants and rhizobia, which are soil bacteria that fix nitrogen after becoming established inside root nodules of legumes. Modulating this interaction can enhance plant growth and health, leading to improved crop yields .
Environmental Adaptation of Microbes
Understanding the role of AHLs in bacterial adaptation to environmental conditions is another application. Since bacteria use QS to adapt to changes in their environment, studying AHLs can provide insights into microbial biodiversity and resilience .
Biotechnological Applications
The molecular diversity of AHLs and their role in bacterial cellular signaling pathways open up various biotechnological applications. For instance, they can be used in the development of biosensors to detect bacterial infections or environmental pollutants that affect bacterial communities .
Pharmaceutical Research
In pharmaceutical research, AHLs and their analogues can be used to develop new therapeutic agents. Since QS is involved in the formation of biofilms and antibiotic resistance, targeting this pathway could lead to the development of drugs that prevent biofilm formation or sensitize bacteria to antibiotics .
Material Science
The properties of AHLs can be harnessed in material science, particularly in the creation of smart materials that respond to bacterial presence or activity. This could have applications in medical devices, where materials need to react to the bacterial environment to prevent infection .
Synthetic Biology
Finally, in synthetic biology, AHLs are used to construct synthetic networks that mimic natural QS systems. This allows for the creation of engineered bacteria with programmable functions, which could be used in various fields, from medicine to environmental management .
Mechanism of Action
Target of Action
Cbz-L-Homoserine is a synthetic amino acid It has been used in positron emission tomography (pet) studies to determine the uptake and utilization of other amino acids by biological systems .
Mode of Action
It has been used in biological studies to investigate the mechanism of nucleophilic attack by serine on Cbz-protected homoserine . This suggests that Cbz-L-Homoserine may interact with its targets through nucleophilic attack mechanisms.
Biochemical Pathways
coli . Therefore, it is plausible that Cbz-L-Homoserine could influence these metabolic pathways.
Result of Action
Given its use in studies investigating the uptake and utilization of amino acids by biological systems , it is likely that Cbz-L-Homoserine could influence amino acid metabolism at the molecular and cellular levels.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c14-7-6-10(11(15)16)13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXPAGGJJMSWLC-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333191 | |
Record name | Cbz-L-Homoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-L-Homoserine | |
CAS RN |
35677-88-4 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-homoserine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35677-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cbz-L-Homoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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